Introduction: The Strategic Importance of the [2,4'-Bipyridin]-4-amine Scaffold
Introduction: The Strategic Importance of the [2,4'-Bipyridin]-4-amine Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of [2,4'-Bipyridin]-4-amine
This guide provides a comprehensive technical overview of [2,4'-Bipyridin]-4-amine, a heterocyclic compound of increasing interest to researchers in medicinal chemistry, materials science, and chemical synthesis. We will delve into its core chemical properties, synthesis, characterization, and potential applications, offering field-proven insights and detailed experimental protocols to empower scientific innovation.
[2,4'-Bipyridin]-4-amine, systematically named 4-amino-2,4'-bipyridine, is an intriguing asymmetrical bipyridine derivative. Its structure uniquely combines the features of 4-aminopyridine, a known potassium channel blocker, with the versatile metal-coordinating and π-stacking capabilities of the bipyridine framework. This duality makes it a highly valuable building block for developing novel therapeutic agents and advanced functional materials.
The strategic placement of the amino group and the nitrogen atoms across the two pyridine rings dictates its electronic properties, reactivity, and potential for forming specific, directed interactions. This guide will explore how these structural nuances can be leveraged in drug design and the synthesis of complex molecular architectures.
Physicochemical and Structural Properties
The fundamental properties of [2,4'-Bipyridin]-4-amine are summarized below. These values are critical for designing experiments, predicting solubility, and understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃ | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| IUPAC Name | 4-pyridin-4-ylpyridin-2-amine | [2] |
| CAS Number | 1159818-79-7 | [1] |
| Appearance | White crystalline powder (predicted) | [3] |
| Hydrogen Bond Donors | 1 (from the amine group) | |
| Hydrogen Bond Acceptors | 3 (two pyridine nitrogens, one amine nitrogen) | |
| Predicted XLogP3 | 0.8 | [2] |
The presence of both hydrogen bond donors and acceptors suggests moderate solubility in polar protic solvents. The pyridine nitrogens provide sites for protonation and metal coordination, while the exocyclic amino group is a key site for derivatization and interaction with biological targets.
Synthesis and Reactivity
The construction of unsymmetrical bipyridines is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its functional group tolerance and relatively mild reaction conditions.[4]
Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
A robust pathway to synthesize [2,4'-Bipyridin]-4-amine involves the palladium-catalyzed coupling of a 4-aminopyridine-based boronic acid ester with a 4-halopyridine. The choice to place the boronic ester on the aminopyridine ring is strategic; the electron-donating amino group can sometimes complicate the stability and reactivity of boronic acids, necessitating the use of stable esters like pinacol esters.
Caption: Proposed Suzuki coupling workflow for [2,4'-Bipyridin]-4-amine synthesis.
Detailed Experimental Protocol for Synthesis
Objective: To synthesize [2,4'-Bipyridin]-4-amine via Suzuki-Miyaura cross-coupling.
Materials:
-
4-Amino-2-bromopyridine (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.1 eq)
-
Palladium(II) chloride-dppf complex (PdCl₂(dppf)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
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Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-amino-2-bromopyridine, 4-(pinacolato)boronic pyridine, and K₂CO₃.
-
Add the PdCl₂(dppf) catalyst to the flask.
-
Add the degassed solvent system (1,4-dioxane/water).
-
Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient of hexane/ethyl acetate to yield pure [2,4'-Bipyridin]-4-amine.
Trustworthiness Check: The success of this protocol relies on maintaining an oxygen-free environment to prevent the degradation of the palladium catalyst and ensuring the reagents are anhydrous. The progress should be meticulously tracked via TLC to avoid over-running the reaction, which can lead to byproduct formation.
Chemical Reactivity
The reactivity of [2,4'-Bipyridin]-4-amine is governed by its three nitrogen centers.
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Pyridine Nitrogens: These are Lewis basic sites available for protonation or coordination to metal ions. This property is fundamental to its use in coordination chemistry and as a metal-chelating agent in drug design.[1][5]
-
Exocyclic Amino Group: The -NH₂ group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Unambiguous identification of the synthesized compound is critical. Below are the predicted spectroscopic data based on analyses of similar structures like 4-aminopyridine and other bipyridine isomers.[3][6][7]
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.6-8.7 (m, 2H), 8.2-8.3 (d, 1H), 7.6-7.7 (m, 2H), 6.8-6.9 (d, 1H), 6.6-6.7 (s, 1H), 6.0-6.2 (br s, 2H, -NH₂). The broad singlet for the amine protons will be D₂O exchangeable. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~158, ~155, ~150, ~148, ~142, ~121, ~108, ~106. Expect 10 distinct signals corresponding to the 10 carbon atoms. |
| FT-IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch, asymmetric and symmetric), 3100-3000 (Aromatic C-H stretch), 1640-1600 (N-H bend and C=N/C=C stretches), 1580-1450 (Pyridine ring vibrations). |
| Mass Spectrometry (ESI+) | m/z: 172.08 [M+H]⁺, 194.06 [M+Na]⁺. |
Protocol for Spectroscopic Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) for NMR analysis. Prepare a KBr pellet or a thin film for IR analysis.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC) spectra on a 400 MHz or higher spectrometer. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Data Interpretation:
-
Confirm the presence of the amine protons in the ¹H NMR spectrum and their disappearance upon D₂O exchange.
-
Use COSY to establish proton-proton connectivities within each pyridine ring.
-
Use HSQC/HMBC to assign carbon signals based on their correlation to attached protons.
-
Verify the key functional group vibrations in the IR spectrum, particularly the N-H stretches of the primary amine.
-
Ensure the molecular ion peak in the HRMS matches the calculated exact mass of the protonated molecule ([C₁₀H₁₀N₃]⁺).
-
Applications in Drug Discovery and Materials Science
The unique structure of [2,4'-Bipyridin]-4-amine makes it a privileged scaffold for diverse applications.
Medicinal Chemistry & Drug Development
The molecule serves as a valuable starting point for designing bifunctional therapeutic agents.[5] Its two key pharmacophoric features can be exploited to target complex diseases.
-
Metal Chelation: Bipyridines are classic chelators of transition metal ions like Cu²⁺, Zn²⁺, and Fe²⁺. Metal dyshomeostasis is implicated in neurodegenerative diseases such as Alzheimer's, where metal ions can promote the aggregation of amyloid-beta (Aβ) peptides.[5] A [2,4'-Bipyridin]-4-amine core could be elaborated to create inhibitors that sequester these metals, preventing toxic Aβ oligomer formation.
-
Enzyme/Receptor Inhibition: The 4-aminopyridine substructure is a known pharmacophore for blocking voltage-gated potassium channels. This suggests that derivatives of [2,4'-Bipyridin]-4-amine could be explored as novel channel modulators for neurological conditions.
Caption: Potential bifunctional therapeutic action of [2,4'-Bipyridin]-4-amine derivatives.
Coordination Chemistry and Materials Science
As a versatile ligand, [2,4'-Bipyridin]-4-amine is highly suited for constructing advanced materials.[1]
-
Metal-Organic Frameworks (MOFs): The pyridine nitrogens can coordinate with metal nodes to form porous, crystalline MOFs. These materials are at the forefront of research for gas storage, chemical separations, and heterogeneous catalysis.[1]
-
Supramolecular Assemblies: The molecule's ability to participate in metal coordination, hydrogen bonding, and π-π stacking allows for the creation of complex, self-assembled supramolecular structures.
-
Luminescent Materials and Sensors: Bipyridine complexes, particularly with ruthenium or iridium, are known for their photoluminescent properties. Derivatives of [2,4'-Bipyridin]-4-amine could be used to develop novel sensors where a change in luminescence signals the presence of a specific analyte.[1]
Conclusion
[2,4'-Bipyridin]-4-amine is more than just a simple chemical; it is a strategic building block with significant untapped potential. Its synthesis is accessible through modern cross-coupling methods, and its structural features offer a rich playground for chemists in both life sciences and materials science. By understanding its core properties and reactivity, researchers can effectively harness this scaffold to design next-generation therapeutics, catalysts, and functional materials.
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